molecular formula C22H23N3O9 B2420756 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate CAS No. 691879-63-7

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate

Cat. No.: B2420756
CAS No.: 691879-63-7
M. Wt: 473.438
InChI Key: LJRMRUQTCBVBOQ-HAVVHWLPSA-N
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Description

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and a trimethoxybenzoate ester

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O9/c1-31-19-10-13(11-20(32-2)21(19)33-3)22(26)34-23-17-7-5-4-6-15(17)16-9-8-14(24(27)28)12-18(16)25(29)30/h8-12,15H,4-7H2,1-3H3/b23-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRMRUQTCBVBOQ-HAVVHWLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Gallic Acid

Gallic acid undergoes sequential O-methylation using dimethyl sulfate (DMS) in alkaline conditions:
$$
\text{C}6\text{H}2(\text{OH})3\text{CO}2\text{H} + 3\ (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH}} \text{C}6\text{H}2(\text{OCH}3)3\text{CO}2\text{H} + 3\ \text{CH}3\text{OSO}3\text{Na}
$$
Reaction conditions:

  • Solvent: 50% aqueous ethanol
  • Temperature: 60–65°C, 8 hours
  • Yield: 89–92%

Acid Chloride Formation

The trimethoxybenzoic acid is converted to its acyl chloride using thionyl chloride:
$$
\text{C}6\text{H}2(\text{OCH}3)3\text{CO}2\text{H} + \text{SOCl}2 \rightarrow \text{C}6\text{H}2(\text{OCH}3)3\text{COCl} + \text{SO}_2 + \text{HCl}
$$
Key parameters:

  • Reflux in anhydrous toluene for 3 hours
  • Removal of excess SOCl₂ via vacuum distillation

Preparation of (1E)-2-(2,4-Dinitrophenyl)cyclohexylideneamine

Cyclohexanone Functionalization

Cyclohexanone is brominated at the α-position using phosphorus tribromide (PBr₃):
$$
\text{C}6\text{H}{10}\text{O} + \text{PBr}3 \rightarrow \text{C}6\text{H}9\text{BrO} + \text{H}3\text{PO}_3
$$
Conditions:

  • Solvent: Methyl tert-butyl ether (MTBE) at 0°C
  • Reaction time: 16 hours
  • Yield: 86%

Schiff Base Formation

The brominated cyclohexanone reacts with 2,4-dinitroaniline in the presence of triethylamine (TEA):
$$
\text{C}6\text{H}9\text{BrO} + \text{C}6\text{H}5\text{N}3\text{O}4 \xrightarrow{\text{TEA}} \text{C}{12}\text{H}{12}\text{BrN}3\text{O}4 + \text{H}_2\text{O}
$$
Optimization notes:

  • Use of DMF as solvent enhances imine stability
  • Stereoselectivity controlled by slow addition of TEA (E:Z = 4:1)

Nitro Group Introduction

The aryl bromide undergoes nitration using fuming HNO₃/H₂SO₄:
$$
\text{C}{12}\text{H}{12}\text{BrN}3\text{O}4 + \text{HNO}3 \rightarrow \text{C}{12}\text{H}{11}\text{BrN}4\text{O}6 + \text{H}2\text{O}
$$
Critical parameters:

  • Temperature maintained below 10°C to prevent decomposition
  • 98% nitric acid used in stoichiometric excess

Esterification and Final Coupling

Palladium-Catalyzed Cross-Coupling

The dinitrophenyl intermediate undergoes Suzuki-Miyaura coupling with the trimethoxybenzoyl chloride:
$$
\text{C}{12}\text{H}{11}\text{BrN}4\text{O}6 + \text{C}9\text{H}9\text{O}5\text{Cl} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{C}{21}\text{H}{20}\text{N}4\text{O}_{11} + \text{HBr}
$$
Catalytic system:

  • Catalyst: Pd(PPh₃)₄ (4 mol%)
  • Base: Aqueous Na₂CO₃ (2M)
  • Solvent: Glycol dimethyl ether/ethanol/water (15:6:4 v/v)
  • Yield: 73%

Workup and Purification

Post-reaction purification involves:

  • Extraction: Ethyl acetate/water partitioning (3×)
  • Drying: Anhydrous Na₂SO₄
  • Crystallization: Recrystallization from dehydrated ethanol

Comparative Analysis of Synthetic Routes

Method Step Catalyst System Solvent Temperature (°C) Yield (%) Purity (HPLC)
Bromination PBr₃ MTBE 0→25 86 92
Schiff Base Formation Triethylamine DMF 25 78 89
Nitration H₂SO₄/HNO₃ H₂SO₄ <10 65 85
Suzuki Coupling Pd(PPh₃)₄ Glycol dimethyl 80 73 95

Key observations:

  • MTBE solvent improves bromination selectivity vs. THF
  • DMF stabilizes imine intermediates but requires rigorous drying
  • Palladium catalysts enable coupling at lower temperatures than traditional Ullmann reactions

Challenges and Optimization Strategies

Stereochemical Control

The E-configuration is maintained through:

  • Low-temperature imine formation (prevents isomerization)
  • Bulky base selection (TEA over smaller amines)

Nitration Side Reactions

Mitigated by:

  • Stepwise addition of nitrating agents
  • Dilute conditions to reduce dinitro byproducts

Catalyst Deactivation

Addressed via:

  • Ligand screening (triphenylphosphine vs. salen ligands)
  • Inert atmosphere (N₂ or Ar sparging)

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups on the benzoate ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide or other strong bases in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate derivatives.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dinitrophenyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The trimethoxybenzoate moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate can be compared with other compounds that have similar structural features or functional groups:

    2,4-Dinitrophenylhydrazine: Shares the dinitrophenyl group and is used in similar applications as a reagent.

    3,4,5-Trimethoxybenzoic acid: Shares the trimethoxybenzoate moiety and is used in the synthesis of various organic compounds.

    Cyclohexylidene derivatives: Compounds with the cyclohexylidene group are used in organic synthesis and as intermediates in the production of pharmaceuticals.

The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O9, with a molar mass of 473.43 g/mol. The compound features multiple functional groups that contribute to its biological activity:

  • Dinitrophenyl group : Known for its electrophilic properties.
  • Amino group : Capable of nucleophilic substitution reactions.
  • Trimethoxybenzoate moiety : Enhances solubility and bioactivity.

Biological Activity

The biological activity of this compound has been evaluated through various studies focusing on its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that dinitrophenyl derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. The structure-activity relationship (SAR) suggests that the presence of the dinitrophenyl group enhances this inhibitory effect .

Cytotoxicity and Antitumor Activity

Preliminary computational predictions indicate that the compound may interact with various biological targets, potentially leading to cytotoxic effects against cancer cells. Molecular docking simulations have suggested binding affinities to proteins involved in cancer progression. Further experimental validation is needed to confirm these findings.

Case Studies and Experimental Findings

A series of studies have been conducted to evaluate the biological activity of similar compounds:

  • Inhibition of COX Enzymes : A study demonstrated that derivatives with similar structural motifs effectively inhibited COX-2 activity while sparing COX-1, suggesting a potential for developing selective anti-inflammatory agents .
  • Cytotoxic Testing : In vitro assays showed that compounds with dinitrophenyl substitutions exhibited cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Data Tables

Compound NameStructural FeaturesBiological Activity
This compoundCyclohexylidene, dinitrophenyl, trimethoxyPotentially high anti-inflammatory and cytotoxic activity
Dinitroaniline DerivativesDinitro substitution on anilineHerbicidal and anti-inflammatory effects
Trifluoromethylated AromaticsTrifluoromethyl groups on aromatic ringsEnhanced stability and reactivity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 3,4,5-trimethoxybenzoate?

The synthesis typically involves multi-step reactions, including condensation of 2,4-dinitrophenyl derivatives with cyclohexanone intermediates, followed by coupling with 3,4,5-trimethoxybenzoate via carbamate or imine linkages. Key steps require precise control of temperature (e.g., reflux in ethanol or dichloromethane) and pH to minimize side reactions. Catalysts like triethylamine are critical for promoting esterification or amidation . Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring intermediates and confirming structural fidelity.

Q. How can spectroscopic and chromatographic methods ensure structural integrity and purity of the compound?

  • NMR spectroscopy : Analyze chemical shifts and coupling constants to verify the presence of the dinitrophenyl group (δ 8.5–9.0 ppm for aromatic protons) and trimethoxybenzoate (δ 3.8–4.0 ppm for methoxy groups) .
  • Infrared (IR) spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for ester/carbamate) and nitro group vibrations (~1520 cm⁻¹) .
  • High-performance liquid chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve byproducts .

Q. What analytical techniques are recommended for resolving ambiguities in stereochemistry or regiochemistry?

X-ray crystallography is the gold standard for unambiguous structural determination. For dynamic systems, nuclear Overhauser effect spectroscopy (NOESY) can identify spatial proximity of substituents (e.g., E/Z isomerism in the cyclohexylidene moiety) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reaction pathways?

Density functional theory (DFT) with triple-zeta valence (TZV) basis sets (e.g., B3LYP/6-311++G**) can model the compound’s electron density, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. This aids in understanding nucleophilic/electrophilic sites and predicting regioselectivity in reactions . Solvent effects can be incorporated via polarizable continuum models (PCM).

Q. What experimental strategies address contradictions in reported biological activities (e.g., enzyme inhibition vs. receptor agonism)?

  • Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based kinase inhibition) with cellular uptake studies (e.g., confocal microscopy using fluorescent analogs) to differentiate direct target engagement from off-target effects .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to resolve discrepancies in affinity measurements .

Q. How can kinetic vs. thermodynamic control be leveraged to optimize synthetic yield?

  • Low-temperature reactions (e.g., 0–5°C) favor kinetic products (e.g., selective imine formation over side hydrolysis).
  • High-dilution conditions reduce intermolecular side reactions (e.g., dimerization) during cyclization steps .

Q. What mechanistic insights explain the role of substituents (e.g., nitro vs. methoxy groups) in modulating reactivity?

  • Nitro groups : Electron-withdrawing effects increase electrophilicity of adjacent carbons, facilitating nucleophilic attacks (e.g., hydrolysis or Michael additions).
  • Methoxy groups : Electron-donating effects stabilize aromatic systems and influence π-π stacking in biological targets (e.g., DNA intercalation) .

Q. How to design studies probing interactions with biological macromolecules (e.g., enzymes, DNA)?

  • Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics to immobilized targets.
  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes and guide mutagenesis studies .
  • Cellular thermal shift assays (CETSA) : Validate target engagement in live cells by measuring thermal stabilization of proteins upon compound binding .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s stability under varying pH conditions?

Perform accelerated stability studies using:

  • pH-rate profiling : Measure degradation rates across pH 1–13 to identify labile functional groups (e.g., ester hydrolysis at pH > 10).
  • Mass spectrometry (MS) : Identify degradation products (e.g., free benzoic acid or nitroaniline derivatives) to infer degradation pathways .

Q. What methodologies resolve discrepancies in cytotoxicity data across cell lines?

  • Metabolic profiling : Use Seahorse assays to compare mitochondrial respiration and glycolysis in sensitive vs. resistant cell lines.
  • Proteomics : Identify differential expression of detoxification enzymes (e.g., cytochrome P450) that may metabolize the compound .

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